molecular formula C15H13FN2O B12540171 N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide CAS No. 654676-68-3

N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide

Cat. No.: B12540171
CAS No.: 654676-68-3
M. Wt: 256.27 g/mol
InChI Key: OKVHALLSLWBVTB-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide is a compound that belongs to the class of heterocyclic organic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a cyclopenta[b]pyridine ring fused with a benzamide moiety, which is further substituted with a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases by binding to the active site of the enzyme, thereby preventing its activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, stabilizing the inhibitor-protein complex.

Comparison with Similar Compounds

N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

654676-68-3

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide

InChI

InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)

InChI Key

OKVHALLSLWBVTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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